APhos Pd G3
Description
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Structure
2D Structure
Properties
Molecular Formula |
C29H42N2O3PPdS- |
|---|---|
Molecular Weight |
636.1 g/mol |
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
OXTAAFWYZNPFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Structural and Ligand Design Aspects of Aphos Pd G3
APhos Pd G3, chemically known as Methanesulfonato{[4-(N,N-dimethylamino)phenyl]di-t-butylphosphino}(2′-amino-1,1′-biphenyl-2-yl)palladium(II), is a palladium(II) complex characterized by its specific ligand architecture and counterion nih.govwikipedia.orgfishersci.co.ukamericanelements.com. Its molecular formula is C₂₉H₄₁N₂O₃PPdS, and it has a molecular weight of 635.11 g/mol nih.govwikipedia.orgfishersci.co.ukamericanelements.com.
The core of this compound's structure is a palladacycle, where the palladium center is integrated into a cyclic system, typically involving a cyclometallated biaryl group lookchem.comstrem.com. This design contributes to the precatalyst's stability. Key components include:
Palladium(II) Center: The central metal atom, crucial for catalytic activity.
APhos Ligand: Specifically, 4-(N,N-dimethylamino)phenyl)di-tert-butylphosphine (often abbreviated as APhos). This biarylphosphine ligand is electron-rich and highly tunable, playing a critical role in influencing the palladium center's electronic and steric environment, which in turn dictates its reactivity and selectivity lookchem.comstrem.comambeed.comsigmaaldrich.com. The presence of bulky tert-butyl groups on the phosphine (B1218219) contributes significantly to the ligand's steric hindrance, which can favor reductive elimination and promote the formation of the active catalytic species nih.gov.
Methanesulfonate (B1217627) Anion (OMs⁻): This non-coordinating anion is a defining feature of third-generation Buchwald precatalysts. Replacing the chloride anion found in earlier generations (like G2) with methanesulfonate provides a more electron-withdrawing environment around the palladium center. This modification enhances the precatalyst's solubility in a wide range of common organic solvents and allows it to accommodate very bulky ligands, leading to improved catalytic performance and longer solution life lookchem.com.
The design principles behind this compound focus on creating a robust and efficient precatalyst that can readily generate the active LPd(0) species under mild reaction conditions, often without the need for additional reducing agents lookchem.comambeed.com. This efficient activation, coupled with the ability to precisely control the ligand-to-palladium ratio, contributes to lower catalyst loadings and shorter reaction times in various cross-coupling applications lookchem.comambeed.com.
Structural and Catalytic Relationships with Fourth and Fifth Generation Precatalysts
The development of Buchwald precatalysts has progressed through several generations, each addressing specific limitations and enhancing performance. APhos Pd G3 belongs to the third generation, which marked a significant improvement in versatility and solubility lookchem.com.
Evolution of Buchwald Precatalysts: A Summary
| Generation | Disclosure Year | Key Structural Feature | Activation Mechanism | Notable Improvements |
| G1 | 2008 | Phenethylamine scaffold | Deprotonation with amide/alkoxide/carbonate base | Easy generation of active LPd(0) at low temperatures (down to -40 °C) lookchem.comambeed.com |
| G2 | 2010 | Aminobiphenyl scaffold | Deprotonation with weak phosphate (B84403) or carbonate bases | Room temperature activation; adept at various cross-coupling reactions lookchem.comambeed.com |
| G3 | 2013 | Methanesulfonate (B1217627) anion (OMs⁻) replacing chloride; aminobiphenyl scaffold | Deprotonation of aminobiphenyl moiety, followed by reductive elimination lookchem.com | High solubility, accommodates bulky ligands (e.g., BrettPhos family), long solution life lookchem.com |
| G4 | 2014 | Methylated amino group on aminobiphenyl scaffold | Reductive elimination of substituted carbazole (B46965) strem.com | Higher solubilities than G3, maintains excellent catalytic activity, circumvents carbazole inhibition |
| G5 | 2014 | Arylated amino group on aminobiphenyl scaffold | Similar to G4, reductive elimination | Higher solubilities than G3, maintains excellent catalytic activity, circumvents carbazole inhibition |
G3 vs. G4 and G5 Precatalysts
While G3 precatalysts like this compound offered substantial advantages, a recognized limitation was the potential for the carbazole leaving group, generated during the activation process, to sometimes inhibit catalytic activity or complicate workup and purification lookchem.com. To overcome this, the Buchwald group developed fourth-generation (G4) and fifth-generation (G5) precatalysts.
Structural Modifications: G4 precatalysts are formed by methylating the amino group on the aminobiphenyl scaffold, while G5 precatalysts involve arylation of this amino group. This modification alters the leaving group generated upon activation, aiming to prevent the formation of inhibitory species.
Enhanced Properties: Compared to G3 precatalysts, G4 and G5 variants exhibit higher solubilities while maintaining excellent catalytic activity. This improved solubility can be beneficial for certain reaction systems and purification processes.
Catalytic Activity and Scope:
Both G3 and G4 precatalysts are highly effective in Suzuki-Miyaura coupling reactions, particularly with unstable boronic acids that are prone to protodeboronation ambeed.com. Their success in these reactions is attributed to their rapid activation and high catalytic activity ambeed.com. For instance, XPhos Pd G3 and XPhos Pd G4 have both demonstrated high yields in the synthesis of biaryls ambeed.com.
Specific G3 precatalysts, such as (t-Bu)PhCPhos Pd G3, are particularly favored for the arylation of highly hindered primary amines ambeed.com. Similarly, BrettPhos Pd G3 and G4 are utilized for the arylation of primary and secondary amines, with tBuBrettPhos Pd G3 proving efficient in the arylation of primary amides and showing tolerance to diverse functional groups ambeed.com.
Comparative Performance Data (Illustrative Examples)
While specific quantitative data for this compound versus its G4/G5 counterparts in identical reactions can vary widely depending on the substrate and reaction conditions, the general trend highlights improvements in solubility and mitigation of inhibition issues for G4/G5, while G3 remains highly effective for a broad range of challenging transformations.
| Precatalyst Generation | Key Advantage/Application (Examples) | Consideration |
| G3 (e.g., this compound) | High solubility, accommodates bulky ligands, long solution life, effective for various cross-couplings lookchem.com | Potential for carbazole leaving group to inhibit catalysis in rare cases lookchem.com |
| G4/G5 | Higher solubilities, circumvent carbazole inhibition, maintain excellent catalytic activity | Extremely bulky ligands can be difficult to form with these generations |
Synthesis and Characterization of Aphos Pd G3
Advanced Synthetic Methodologies for APhos Pd G3
The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor and the specific phosphine (B1218219) ligand, followed by their complexation to form the final palladium precatalyst.
While specific multigram scale synthesis protocols for this compound are not extensively detailed in the reviewed literature, a general and established methodology for analogous "Phos Pd G3" precatalysts can be adapted. This typically involves the large-scale preparation of a dimeric palladacycle precursor, which is then reacted with the APhos ligand.
A representative multigram scale synthesis for the common precursor, [Pd(ABP)(OMs)]₂ (where ABP is the C-deprotonated fragment of 2-aminobiphenyl and OMs is methanesulfonate), has been reported. semanticscholar.orgmdpi.com This procedure involves charging a large reaction vessel with palladium acetate and 2-aminobiphenyl mesylate. semanticscholar.org The flask is made inert with argon, and anhydrous toluene is added. semanticscholar.org The mixture is then heated to ensure the formation of the dimeric palladacycle. semanticscholar.org This precursor is a critical intermediate for the synthesis of various G3 precatalysts.
The development of in-house laboratory scale-up syntheses, with the capacity to produce up to 50 grams in a single run, has been a focus for G3 and G4 Buchwald precatalysts, indicating that such protocols are feasible for this compound as well. enamine.net
The synthesis of this compound relies on the preparation of two key components: the palladium precursor and the APhos ligand.
Palladium Precursor: The common precursor for third-generation Buchwald precatalysts is a dimeric palladacycle, specifically [Pd(ABP)(OMs)]₂. semanticscholar.orgmdpi.com This dimer is synthesized from palladium acetate and 2-aminobiphenyl mesylate. semanticscholar.org The 2-aminobiphenyl mesylate is itself prepared from 2-aminobiphenyl and methanesulfonic acid. nih.gov
APhos Ligand: The APhos ligand, chemically known as (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine, is a specialized phosphine ligand. While detailed synthetic procedures for the APhos ligand itself are not provided in the context of this compound synthesis in the search results, the general preparation of phosphine ligands often involves the reaction of organometallic reagents with halophosphines or the reaction of metal phosphides with alkyl halides. nih.gov
The final step in the synthesis of this compound is the complexation of the APhos ligand with the dimeric palladacycle precursor. This reaction breaks the dimer and coordinates the phosphine ligand to the palladium center.
A general procedure for this complexation involves charging a reaction tube with the μ-OMs dimer and the specific phosphine ligand (in this case, APhos). mdpi.com The tube is sealed, evacuated, and backfilled with an inert gas like argon. mdpi.com A suitable solvent, such as tetrahydrofuran (THF), is then added, and the mixture is stirred. mdpi.com The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal corresponding to the free ligand and the appearance of a new signal for the precatalyst complex. mdpi.com Once the reaction is complete, the product is isolated, often by reducing the solvent volume and treating the residue with a non-polar solvent like n-hexane to precipitate the solid catalyst, which is then filtered and dried under vacuum. mdpi.com
Spectroscopic and Structural Characterization Techniques
To confirm the structure and assess the purity of the synthesized this compound, various spectroscopic techniques are employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being of primary importance.
NMR spectroscopy is a powerful tool for the characterization of Buchwald precatalysts, providing detailed information about their structure and the presence of any impurities. mdpi.comnih.gov Both ¹H and ³¹P NMR are routinely used for quality control. mdpi.com
Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of the this compound complex and identifying potential impurities. The ¹H NMR spectra of "Phos Pd G3" complexes are typically complex due to the large number of protons and the potential for overlapping signals. mdpi.com For related compounds like XPhos Pd G3 and RuPhos Pd G3, the spectra show signals in the range of -0.1 to 8.0 ppm. mdpi.com
Structural Analysis: The assignment of signals in the ¹H NMR spectrum to specific protons in the this compound molecule allows for the confirmation of its structure. This is often achieved using a combination of 1D and 2D NMR techniques. mdpi.com
Impurity Profiling: ¹H NMR is a crucial tool for the quality control of Buchwald precatalysts. mdpi.comenamine.net Common impurities that can be identified in the ¹H NMR spectrum include the unreacted dimeric precursor, residual solvents from the synthesis (such as THF and n-hexane), and byproducts. mdpi.comenamine.net For example, in the ¹H NMR spectra of related G3 precatalysts, specific multiplets can be assigned to these impurities, allowing for their quantification. mdpi.comenamine.net A method for determining the percentage of impurities based on the integration of signals in the ¹H NMR spectrum has been developed for similar systems. mdpi.com
While specific ¹H NMR data for this compound was not found in the search results, the general approach to its analysis would follow the established methods for other third-generation Buchwald precatalysts. A representative ¹H NMR spectrum of a pure sample would serve as a benchmark for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Phosphorus (³¹P) NMR for Ligand Environment and Isomerization Studies
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for characterizing this compound and related Buchwald precatalysts. It provides critical insights into the electronic environment of the phosphorus atom in the APhos ligand and is highly sensitive to changes in the coordination sphere of the palladium center. researchgate.netnih.gov This technique is widely used for quality control of phosphorus compounds and to monitor the complete formation of the precatalyst complex, which is signaled by the disappearance of the free phosphine signal and the appearance of a new downfield signal corresponding to the complex. nih.gov
Research on analogous third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3, has revealed the existence of solvent-dependent isomerization, which is readily observed by ³¹P NMR. researchgate.netmdpi.comnih.gov The chemical shift of the phosphorus nucleus can vary significantly depending on the solvent used for analysis, indicating the presence of different structural isomers in solution. nih.govmdpi.com
For instance, studies on XPhos Pd G3 have shown two primary signals in its ³¹P NMR spectrum in certain solvents like CDCl₃, appearing around 36 ppm and 65 ppm. nih.gov These distinct signals are attributed to two different isomers that are in equilibrium. The upfield resonance (≈36 ppm) is assigned to a cationic species where an arene portion of the phosphine ligand engages in a Pd–C=C coordination bond. The downfield resonance (≈64-65 ppm) is attributed to a neutral form of the complex where such an interaction is absent. mdpi.com The relative intensity of these peaks changes with the solvent composition, demonstrating that the equilibrium between the isomers can be shifted by altering the polarity or coordinating ability of the medium. mdpi.com For example, increasing the ethyl acetate content in an acetone (B3395972) solution leads to a more intense downfield signal. mdpi.com In highly coordinating solvents like DMSO-d₆, a single sharp signal is typically observed, suggesting the predominance of one isomer. mdpi.comresearchgate.net
This solvent-dependent behavior underscores the dynamic nature of the precatalyst in solution and is a critical consideration for mechanistic studies and reaction optimization. The specific chemical shifts observed provide a fingerprint for the coordination environment of the palladium center. mdpi.com
| Solvent | Chemical Shift (ppm) - Isomer 1 | Chemical Shift (ppm) - Isomer 2 | Predominant Species/Observation |
|---|---|---|---|
| Acetone | ~36 | ~64 | Mixture of cationic and neutral isomers. |
| Ethyl Acetate | ~36 | ~64 | Equilibrium shifts toward the neutral isomer (downfield signal). |
| CDCl₃ | 36.10 | 65.38 | Presence of two isomeric forms in solution. nih.gov |
| DMSO-d₆ | 36.84 | - | A single sharp signal indicates one predominant species (cationic form). mdpi.com |
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction provides definitive proof of the molecular structure of a compound in the solid state. malvernpanalytical.com For Buchwald G3 precatalysts, this technique has been crucial in confirming the structural assignments of the different isomers observed by NMR spectroscopy. researchgate.netnih.gov
Analysis of crystals of the related XPhos Pd G3 grown from different solvents has confirmed the existence of distinct solid-state structures. mdpi.com
Isomer A (Cationic, with Pd–C=C bond): When crystallized from a solvent like acetone, the analysis reveals a structure where the mesylate (OMs⁻) group is located in the outer coordination sphere as a counter-ion. In this isomer, an arene ring of the biaryl phosphine ligand is coordinated to the palladium center through a Pd–C=C bond. mdpi.com
Isomer B (Neutral, no Pd–C=C bond): In contrast, crystals grown from ethyl acetate show a different structure where the mesylate group is directly coordinated to the palladium atom. This isomer does not feature the intramolecular Pd–C=C coordination bond. mdpi.com
These crystallographic studies provide a static picture that validates the interpretations of the dynamic solution behavior observed via ³¹P NMR. The ability of the precatalyst to adopt different coordination geometries depending on its environment is a key feature of its design. researchgate.netmdpi.com
Complementary Spectroscopic and Analytical Methods
Beyond ³¹P NMR and X-ray diffraction, a full characterization of this compound relies on several other analytical methods:
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its composition.
Elemental Analysis: This quantitative technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared against the theoretical values calculated from the empirical formula (C₂₉H₄₁N₂O₃PPdS) to verify its purity and stoichiometry. sigmaaldrich.com
Quality Assurance and Impurity Management
The reliability and reproducibility of catalytic reactions depend heavily on the purity of the precatalyst. nih.gov Therefore, robust quality assurance protocols and a thorough understanding of potential impurities are critical for this compound.
Development of Robust Quality Control Methodologies
Given the potential for batch-to-batch variation, simple and reliable methods for quality control (QC) are essential for both commercial suppliers and end-users. nih.gov A highly effective and practical QC method has been proposed based on ¹H NMR spectroscopy. researchgate.netmdpi.comnih.gov This approach allows for a quick assessment of the impurity content by analyzing the integration of specific signals in the ¹H NMR spectrum that are known to correspond to common impurities relative to the signals of the main this compound complex. nih.govmdpi.com This method avoids more time-consuming techniques while providing reliable results for routine checks. nih.gov
Identification and Characterization of Precatalyst Impurities
Several types of impurities can be present in samples of G3 precatalysts, arising from the synthesis, handling, or storage of the material. mdpi.com Key identified impurities include:
Palladium-Containing Impurities: Unreacted starting materials or side-products from the synthesis can persist in the final product. Specific impurities, such as Pd(ABP)(HABP)(OMs) and PdCl₂(Phos)₂, have been identified and structurally characterized by single-crystal X-ray diffraction in analogous systems. researchgate.netnih.govmdpi.comnih.gov The presence of chloride-containing species can be particularly detrimental, potentially leading to catalyst poisoning or aggregation. researchgate.netnih.gov
Phosphine Oxide: The phosphine ligand is susceptible to oxidation, forming the corresponding phosphine oxide. This can occur during synthesis or storage, especially if solvents are not rigorously deoxygenated. The formation of phosphine oxide can even be observed directly in an NMR tube if the deuterated solvent (like THF) contains peroxide impurities. mdpi.com
Residual Solvents: Solvents used during synthesis and purification (e.g., THF, CH₂Cl₂) can be retained in the crystal lattice of the final product. mdpi.com While often benign, some solvents may be reactive in subsequent catalytic steps. mdpi.com
| Impurity Type | Specific Example | Primary Characterization Method(s) |
|---|---|---|
| Palladium-Containing Byproduct | Pd(ABP)(HABP)(OMs) | Single-Crystal X-ray Diffraction, ¹H NMR |
| Palladium-Containing Byproduct | PdCl₂(Phos)₂ | Single-Crystal X-ray Diffraction, ¹H NMR |
| Oxidized Ligand | APhos Oxide | ³¹P NMR |
| Unreacted Starting Material | [Pd(ABP)(OMs)]₂ | ¹H NMR |
| Process Remnant | Residual Solvents (e.g., THF) | ¹H NMR |
Implications of Impurity Profiles on Catalytic Performance
The presence of impurities, even at low levels, can have significant consequences for the catalytic performance of this compound.
Reduced Activity: Impurities may act as inert "ballast," effectively lowering the concentration of the active precatalyst and leading to reduced reaction rates or incomplete conversions. mdpi.com Partial decomposition of the complex during storage can also lead to a lower concentration of the active species and thus reduced catalytic performance. mdpi.com
Catalyst Poisoning: Some impurities, particularly those containing chloride or other coordinating species, can poison the active Pd(0) catalyst generated in situ. researchgate.netnih.gov This can inhibit or completely shut down the catalytic cycle.
Unwanted Side Reactions: Impurities may have their own catalytic activity, leading to the formation of undesired byproducts and complicating product purification. mdpi.com For example, different palladium species can promote aggregation, which reduces the number of available active sites and limits catalytic activity. nih.gov
Therefore, a well-defined and controlled impurity profile is essential for achieving optimal results and ensuring the high activity and selectivity that this compound is designed to provide. nih.govmdpi.com
Mechanistic Investigations of Aphos Pd G3 Catalyzed Reactions
Elementary Steps in Cross-Coupling Mechanisms
Reductive Elimination and Product Formation
The catalytic cycle of palladium-mediated cross-coupling reactions, in which APhos Pd G3 participates, typically involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. This compound, being a Pd(II) precatalyst, requires in situ reduction to generate the active Pd(0) catalytic species, which then enters the cycle.
Reductive elimination is the final and crucial step in which the new carbon-carbon or carbon-heteroatom bond is formed, and the active Pd(0) catalyst is regenerated. Studies indicate that the steric properties of the phosphine (B1218219) ligand significantly influence this step. Bulky phosphine ligands, such as APhos, are proposed to promote reductive elimination by alleviating steric congestion around the palladium center. This effect facilitates the collapse of the palladium-bound intermediates to yield the desired product.
In specific cross-coupling contexts, such as certain Negishi couplings, the formation of stable hetero-diarylpalladium dimers has been shown to lower the barriers to reductive elimination, thereby promoting high levels of cross-selectivity. Furthermore, the stereochemical outcome of product formation in some this compound-catalyzed reactions can be influenced by a stereoinvertive transmetalation step that precedes the reductive elimination.
Advanced Mechanistic Probes and Computational Studies
Advanced analytical and computational methods are indispensable for unraveling the intricate mechanistic details of this compound-catalyzed reactions, providing insights into transient intermediates and reaction pathways.
Spectroscopic Techniques in Reaction Monitoring (e.g., In Situ NMR)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring the formation of active catalytic species and reaction intermediates in situ. For this compound and related third-generation Buchwald precatalysts (e.g., XPhos Pd G3), ¹H- and ³¹P-NMR spectroscopy are extensively employed for detailed analysis. These techniques allow for the assignment of signals to specific nuclei, providing critical information about the catalyst's structure, purity, and behavior under reaction conditions.
In situ NMR studies have been instrumental in observing the generation of active catalyst species from Pd(II) precatalysts. For example, the solvent-dependent isomerization of related G3 precatalysts has been thoroughly investigated using NMR, revealing structural changes in different solvent environments. The similarity in ³¹P NMR chemical shifts for these complexes in different solvents (e.g., acetone (B3395972) and DMSO-d₆) suggests a consistent structure involving a Pd—C=C coordination bond. Beyond mechanistic elucidation, ¹H NMR analysis is also routinely used to determine reaction yields and diastereomeric ratios (dr) from unpurified reaction mixtures by employing an internal standard.
Computational Chemistry (Density Functional Theory) for Reaction Pathway Elucidation
Computational chemistry, primarily Density Functional Theory (DFT), plays a crucial role in complementing experimental observations by providing atomic-level insights into reaction pathways and transition states. DFT studies are widely used to support proposed mechanisms in palladium-catalyzed reactions.
For instance, DFT calculations have been employed to rationalize regioselectivity in certain reactions, elucidating processes such as palladium migration via a sequence of β-hydride elimination and alkene reinsertion. These computational findings can corroborate experimental observations, for example, regarding the stability of specific Pd(II) complexes. In the context of Suzuki-Miyaura cross-couplings, DFT studies have been instrumental in distinguishing between plausible mechanistic pathways, providing strong support for one over another. Furthermore, computational studies can help to uncover unique catalytic cycles, as demonstrated in investigations of reductive cross-coupling reactions involving Pd(I) species.
Investigation of Solvent-Dependent Isomerization and its Mechanistic Role
The influence of solvent on the catalytic performance of palladium complexes is a critical area of mechanistic investigation, particularly concerning solvent-dependent isomerization. For third-generation Buchwald precatalysts, including the this compound family, solvent-dependent isomerization has been studied using techniques like NMR spectroscopy and X-ray crystallography.
Catalytic Applications of Aphos Pd G3 in Organic Synthesis
Carbon-Carbon Bond Formation
Heck Reaction for Alkene Arylation/Vinylation
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org This reaction is a cornerstone for alkene arylation and vinylation, proceeding via a Pd(0)/Pd(II) catalytic cycle and often exhibiting excellent trans-selectivity. organic-chemistry.org APhos Pd G3 is identified as a suitable precatalyst for Heck reactions. krackeler.com While the class of G3 Buchwald precatalysts generally demonstrates high activity and broad substrate scope in Heck transformations, specific detailed experimental data (e.g., precise substrate examples, reaction yields, and optimized conditions) directly attributed to this compound itself for Heck reactions are not extensively detailed in the readily accessible literature.
Table 1: Representative Heck Reaction Conditions (General for G3 Precatalysts)
| Substrate (Aryl Halide) | Substrate (Alkene) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Iodide/Bromide | Activated Alkene | Low (e.g., 0.1-1) | Amine/Carbonate | Various (e.g., DMF, Toluene) | Ambient to 130 | High (General) |
Stille Coupling and Related Organotin Chemistry
Table 2: Representative Stille Coupling Conditions (General for G3 Precatalysts)
| Substrate (Organotin) | Substrate (Organic Halide) | Catalyst Loading (mol%) | Additives | Solvent | Temperature (°C) | Yield (%) |
| Organostannane | Aryl/Vinyl Halide | Low (e.g., 0.5-5) | CuI, LiCl (Optional) | Various (e.g., DMF, THF) | Ambient to 100 | High (General) |
Negishi Coupling and Organozinc Reagent Compatibility
The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction involving organic halides or triflates and organozinc compounds, leading to carbon-carbon bond formation. wikipedia.orgillinois.edu Organozinc reagents are notable for their compatibility with a wide array of sensitive functional groups and their higher reactivity compared to organostannanes or organoborates. wikipedia.orgsigmaaldrich.com this compound is recognized as a suitable catalyst for Negishi coupling, including efficient systems for alkylzinc coupling. krackeler.com However, specific detailed experimental data, such as precise substrate combinations, yields, and reaction conditions, for this compound in Negishi coupling are not extensively documented in the readily accessible literature.
Table 3: Representative Negishi Coupling Conditions (General for G3 Precatalysts)
| Substrate (Organozinc) | Substrate (Organic Halide/Triflate) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Organozinc Reagent | Aryl/Vinyl Halide/Triflate | Low (e.g., 0.1-5) | THF, Dioxane | Ambient to 100 | High (General) |
Hiyama Coupling and Organosilicon Reagent Applications
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. libretexts.orgarkat-usa.org This method is often considered an attractive alternative to other cross-coupling reactions due to the stability and low toxicity of organosilanes. libretexts.org this compound is listed as a suitable precatalyst for Hiyama coupling. krackeler.com While the general utility of palladium catalysts in this reaction is well-established, specific detailed research findings, including exact substrate examples, reaction yields, and optimized conditions, directly attributed to this compound in Hiyama coupling are not widely reported in the surveyed literature.
Table 4: Representative Hiyama Coupling Conditions (General for G3 Precatalysts)
| Substrate (Organosilane) | Substrate (Organic Halide) | Catalyst Loading (mol%) | Activator/Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl/Alkenylsilane | Aryl/Alkenyl Halide | Low (e.g., 1-5) | Fluoride/Base | Various (e.g., THF, Toluene, H2O) | Ambient to 100 | High (General) |
Other Carbon-Carbon Bond Formations (e.g., Allylation Reactions)
Beyond the classical cross-coupling reactions, this compound, as a third-generation Buchwald precatalyst, contributes to a broader spectrum of carbon-carbon bond-forming transformations. krackeler.comsigmaaldrich.comsigmaaldrich-jp.com For instance, this compound has been employed in the synthesis of versatile double allylation reagents, where it facilitated the formation of an expected product from a copper complex. nih.gov This highlights its utility in complex synthetic sequences, even if detailed quantitative data for specific allylation reactions are not broadly available in the surveyed literature.
Carbon-Heteroatom Bond Formation
This compound is also instrumental in the formation of carbon-heteroatom bonds, particularly carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comsigmaaldrich-jp.com
Carbon-Nitrogen and Carbon-Oxygen Cross-Couplings
The formation of carbon-nitrogen (C-N) bonds, notably through the Buchwald-Hartwig amination, and carbon-oxygen (C-O) bonds, are vital transformations in organic synthesis. sigmaaldrich.commdpi.com this compound is generally stated to be suitable for these types of cross-couplings. krackeler.comsigmaaldrich.comsigmaaldrich-jp.com While other G3 Buchwald precatalysts, such as RockPhos Pd G3 and BrettPhos Pd G3, have demonstrated excellent efficacy in C-N and C-O bond formations with good to excellent yields, specific detailed experimental data (e.g., precise substrate examples, reaction yields, and optimized conditions) directly attributed to this compound itself for these particular carbon-heteroatom cross-couplings are not extensively detailed in the readily accessible literature. sigmaaldrich.com
Table 5: Representative Carbon-Nitrogen Cross-Coupling Conditions (General for G3 Precatalysts)
| Substrate (Aryl Halide) | Substrate (Amine) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Halide | Primary/Secondary Amine | Low (e.g., 0.01-1) | Strong Base (e.g., NaOtBu, LiHMDS) | Various (e.g., Toluene, Dioxane) | Ambient to 100 | High (General) |
Table 6: Representative Carbon-Oxygen Cross-Coupling Conditions (General for G3 Precatalysts)
| Substrate (Aryl Halide) | Substrate (Alcohol) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Halide | Primary Alcohol | Low (e.g., 0.5-5) | Strong Base (e.g., NaOtBu, Cs2CO3) | Various (e.g., Dioxane, THF) | Ambient to 100 | High (General) |
Advances in Catalyst Performance and Green Chemistry
Optimization Strategies for Enhanced Catalytic Efficiency
APhos Pd G3 is designed for high reactivity and stability, allowing for significant improvements in catalytic processes. These improvements are primarily focused on reducing catalyst loadings, shortening reaction times, and enabling the use of milder, more industrially practical reaction conditions.
Attainment of Low Catalyst Loadings
A key objective in catalysis is to minimize the amount of catalyst required, thereby reducing costs and simplifying product purification. This compound has demonstrated efficacy at low catalyst loadings in various cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling of DNA-conjugated selenonium salts with various boronic acids, catalyst loadings as low as 2 mol% have been successfully employed. In other synthetic applications, such as the synthesis of certain molecular machinery components, this compound has been effectively used at a 5 mol% loading to achieve high product yields.
The ability to operate at low catalyst concentrations is a hallmark of highly active and stable precatalysts like this compound. This efficiency is crucial for the economic viability of large-scale synthetic processes.
Reduction of Reaction Times and Improved Turnovers
In addition to low catalyst loadings, rapid reaction times are a critical factor in optimizing synthetic efficiency. The high activity of this compound often translates to significantly shorter reaction durations. In the aforementioned Suzuki cross-coupling of DNA-conjugated selenonium salts, reactions were completed in as little as 15 minutes at 95 °C. This rapid conversion is indicative of a high turnover frequency for the catalyst.
While specific turnover numbers (TONs) and turnover frequencies (TOFs) are not always reported in the literature for this compound, the combination of low catalyst loadings and short reaction times suggests a high catalytic turnover. The turnover number, which represents the number of moles of product formed per mole of catalyst, is a direct measure of catalyst lifetime and efficiency. The high reactivity of this compound points towards impressive turnover capabilities, a crucial aspect of its enhanced performance.
Operation under Mild and Industrially Relevant Conditions
The development of catalysts that can operate under mild conditions (e.g., lower temperatures, weaker bases) is a central goal of green chemistry and process development. While many palladium-catalyzed couplings require elevated temperatures, the high reactivity of catalysts like this compound opens the door to milder reaction protocols. Although the examples found in the literature for this compound still utilize elevated temperatures (80-100 °C), the general trend with third-generation Buchwald precatalysts is the ability to activate under less harsh conditions compared to earlier generation catalysts. This can lead to improved functional group tolerance and reduced energy consumption.
The following table summarizes the performance of this compound in selected Suzuki-Miyaura coupling reactions, illustrating its efficiency.
Table 1: Performance of this compound in Suzuki-Miyaura Coupling Reactions
| Aryl/Heteroaryl Partner | Boronic Acid/Ester | Catalyst Loading (mol%) | Solvent System | Base | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| DNA-conjugated Selenonium Salt (Indole derivative) | 2-Methoxypyrimidine-5-boronic acid | 2 | NaPi buffer:DMA (3:2) | - | 95 | 15 min | >60 |
| DNA-conjugated Selenonium Salt (Primary amine) | 6-Chloro-3-pyridineboronic acid | 2 | NaPi buffer:DMA (3:2) | - | 95 | 15 min | >60 |
| DNA-conjugated Selenonium Salt (Tertiary aniline) | 2-Methylpyridine-4-boronic acid | 2 | NaPi buffer:DMA (3:2) | - | 80 | 10 min | >60 |
| Chloro-substituted Heterocycle | trans-1-Penten-1-ylboronic acid pinacol (B44631) ester | 10 | 1,4-Dioxane/H₂O (8:1) | Cs₂CO₃ | 100 | 2.5 h | 51-84 |
| Bromo-substituted Heterocycle | - | 5 | - | - | - | - | 89 |
Green Chemistry Principles and Sustainable Catalysis with this compound
This compound is recognized as a "greener alternative" product, aligning with key principles of green chemistry aimed at designing more environmentally benign chemical processes.
Maximization of Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are inherently more atom-economical than many classical named reactions that generate stoichiometric byproducts. By effectively catalyzing these transformations, this compound promotes synthetic routes with higher atom economy.
For example, in a Suzuki-Miyaura coupling, the primary byproduct is a boronate salt, which is generally less hazardous and easier to handle than the stoichiometric waste generated in many other C-C bond-forming reactions. The high efficiency of this compound ensures that the majority of the atoms from the starting materials are incorporated into the final product, a cornerstone of sustainable chemical manufacturing.
Design for Less Hazardous Chemical Synthesis
The development of this compound aligns with the core principles of green chemistry, particularly the third principle, which advocates for the design of synthetic methods that use and generate substances with minimal toxicity. wikipedia.org this compound is recognized as a greener alternative product that has been re-engineered to improve waste prevention, atom economy, and enable less hazardous chemical syntheses. semanticscholar.orgsigmaaldrich.com Its design as a third-generation (G3) Buchwald precatalyst offers significant advantages in reducing the environmental impact of chemical processes.
A key feature contributing to its role in less hazardous synthesis is its high catalytic activity. This efficiency allows for significantly lower catalyst loading compared to older generations of palladium catalysts. researchgate.net Reducing the amount of palladium, a precious and heavy metal, not only lowers costs but also minimizes the quantity of metal waste generated, which is a crucial aspect of sustainable chemical synthesis. researchgate.net
Furthermore, this compound is an air-stable solid, which simplifies handling and storage procedures. researchgate.net This stability reduces the need for strictly inert atmosphere conditions throughout the setup of reactions, making the process inherently safer and less prone to failure. The precatalyst design ensures the efficient and reliable in situ generation of the active Pd(0) species, which is crucial for the catalytic cycle. This reliability and user-friendly nature contribute to more reproducible and safer experimental outcomes. sigmaaldrich.commdpi.com
The application of this compound and similar G3 precatalysts facilitates cross-coupling reactions under more benign, eco-friendly conditions, often characterized by shorter reaction times and high yields. researchgate.net These characteristics collectively position this compound as a catalyst designed to meet the growing demand for safer and more sustainable chemical manufacturing processes.
| Green Chemistry Principle | Contribution of this compound | Reference |
|---|---|---|
| Less Hazardous Chemical Synthesis | Designed to use and generate substances with reduced toxicity. | semanticscholar.orgsigmaaldrich.com |
| Waste Prevention | High efficiency allows for low catalyst loading, minimizing palladium waste. | semanticscholar.orgresearchgate.net |
| Atom Economy | As a catalyst, it is not consumed in the reaction, maximizing the incorporation of reactants into the final product. | semanticscholar.org |
| Catalysis | Superior to stoichiometric reagents, offering high selectivity and efficiency. | mdpi.com |
Academic Perspectives on Industrial Scale-Up and Process Development
Transition from Laboratory to Multigram and Commercial Scale Production
The transition of catalytic systems from laboratory-scale discovery to multigram and commercial-scale production is a critical focus of academic and industrial research. For third-generation Buchwald precatalysts like this compound, academic studies have explored modified procedures to enable their synthesis on a larger scale. Research on analogous G3 precatalysts, such as those bearing XPhos and RuPhos ligands, has detailed successful multigram-scale preparations. mdpi.comnih.gov These studies provide a blueprint for the scale-up of the this compound catalyst system, addressing challenges related to purity, stability, and quality control.
A significant aspect of this scale-up research is the development of robust quality control (QC) methods. Academic investigations have proposed simple and effective QC protocols using routine analytical techniques like 1H- and 31P-NMR spectroscopy to assess the purity of the precatalysts and identify potential impurities. mdpi.comnih.gov Ensuring high purity and consistency is paramount for the successful application of the catalyst in large-scale manufacturing, where catalyst quality directly impacts the success and reproducibility of catalytic transformations. mdpi.com The development of multi-gram synthesis protocols is a crucial step that demonstrates the practical viability of these advanced catalysts for applications beyond academic laboratories, paving the way for their use in pilot plants and commercial manufacturing. enamine.net
Integration into High-Throughput Experimentation (HTE) and Automated Synthesis
The stability, reliability, and high activity of G3 precatalysts like this compound make them exceptionally well-suited for modern acceleration technologies such as High-Throughput Experimentation (HTE) and automated synthesis platforms. nih.govdomainex.co.uk HTE allows for the rapid screening of numerous reaction conditions (e.g., catalysts, bases, solvents) in parallel on a microscale, dramatically accelerating the discovery and optimization of chemical reactions. nih.govnih.gov
This compound has been included in catalyst screening kits designed for HTE. rsc.org The selection of G3 precatalysts for such platforms is deliberate; their air stability simplifies the robotic handling involved in automated systems, and their reliable activation ensures consistent generation of the active Pd(0) catalyst, a critical factor for obtaining reproducible data from HTE campaigns. domainex.co.uk Academic and industrial labs use these automated platforms to efficiently explore a wide reaction space, which would be prohibitively time-consuming and resource-intensive using traditional methods. hte-company.com For instance, studies have shown that G3 and G4 Buchwald precatalysts are optimal for automated milligram-scale synthesis, in contrast to earlier-generation catalysts that may present purification challenges or unpredictable results. enamine.net The integration of this compound into these workflows enables researchers to quickly identify optimal conditions for challenging cross-coupling reactions, facilitating rapid progress in drug discovery and process development. nih.gov
| Catalyst Feature | Advantage in HTE / Automated Synthesis | Reference |
|---|---|---|
| Air & Moisture Stability | Simplifies handling by robotic systems and reduces experimental setup complexity. | mdpi.comdomainex.co.uk |
| Reliable Activation | Ensures consistent generation of the active Pd(0) species, leading to more reproducible screening results. | domainex.co.uk |
| High Activity | Allows for low catalyst concentrations, which is ideal for miniaturized HTE formats. | mdpi.com |
| Commercial Availability | Readily available for inclusion in standardized screening plates and kits. | sigmaaldrich.comrsc.org |
Future Research Directions and Unexplored Potential
Design and Synthesis of Next-Generation APhos Variants
The core strength of the Buchwald biarylphosphine ligands, including APhos, lies in their modularity and tunability. Future research is intensely focused on the rational design and synthesis of next-generation APhos variants to further enhance catalytic activity, selectivity, and stability.
Key strategies for developing new variants include:
Modification of the Phosphine (B1218219) Moiety: Altering the steric and electronic properties of the di-tert-butylphosphino group can significantly impact the catalyst's performance. Researchers are exploring the substitution of the tert-butyl groups with other bulky alkyl or aryl groups to fine-tune the catalyst's reactivity for specific, challenging substrates.
Functionalization of the Aniline Backbone: The N,N-dimethylaniline portion of the APhos ligand presents numerous opportunities for modification. Introducing different electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electron density at the palladium center, thereby influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.
Development of Chiral Variants: A significant frontier is the development of chiral versions of APhos for asymmetric catalysis. By introducing chirality on the biaryl backbone or on the phosphine substituents, researchers aim to create catalysts capable of synthesizing enantioenriched products, which are of paramount importance in the pharmaceutical industry.
The synthesis of these new variants will leverage established synthetic methodologies while also exploring novel routes to access more complex and sterically hindered ligand architectures. The goal is to create a library of APhos derivatives, each optimized for a specific class of transformation.
Expansion of Catalytic Scope to Novel Substrates and Reactions
While APhos Pd G3 is already known for its proficiency in a wide array of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, there is considerable room to expand its catalytic repertoire.
Future explorations in this area will likely concentrate on:
Challenging Substrates: Research will target the use of this compound with previously incompatible or low-yielding substrates. This includes sterically hindered aryl chlorides, substrates with multiple reactive sites requiring high chemoselectivity, and complex heterocyclic compounds prevalent in medicinal chemistry. A case study demonstrated that this compound was highly effective for a late-stage methylation reaction, highlighting its potential in complex synthetic routes. acs.org
Novel Coupling Reactions: Efforts are underway to apply this compound to new types of bond-forming reactions beyond traditional cross-couplings. This could include C-H activation/functionalization, carboxylation, and other multi-component reactions. The development of catalysts that can mediate these complex transformations with high efficiency and selectivity is a major goal in synthetic chemistry.
Fluorinated Compounds: The synthesis of organofluorine compounds is of great interest, particularly in the pharmaceutical and agrochemical industries. Research into the use of this compound for the cross-coupling of fluorinated substrates is an active area, aiming to develop robust methods for the formation of C-CF3 and other fluoroalkyl bonds. msesupplies.com
The table below illustrates the established and potential expansion of the reaction scope for this compound.
| Reaction Type | Established Substrates | Potential Novel Substrates |
| Suzuki-Miyaura Coupling | Aryl bromides, triflates | Sterically hindered aryl chlorides, polyhalogenated arenes |
| Buchwald-Hartwig Amination | Primary/secondary amines, anilines | Weakly nucleophilic amines, complex heterocyclic amines |
| Sonogashira Coupling | Terminal alkynes | Functionalized alkynes, gaseous alkynes (e.g., propyne) |
| C-H Activation | Not widely established | Unactivated arenes, aliphatic C-H bonds |
| Negishi Coupling | Organozinc reagents | Functionalized alkylzinc reagents in complex settings acs.org |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanism is crucial for optimizing catalyst performance and designing improved variants. Future research will increasingly rely on a combination of advanced spectroscopic and computational methods to elucidate the intricate steps of the this compound catalytic cycle.
Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as specialized Nuclear Magnetic Resonance (NMR) techniques (e.g., ³¹P NMR), will be employed to monitor the reaction in real-time. researchgate.net These studies allow for the identification and characterization of key catalytic intermediates, including oxidative addition complexes and species involved in reductive elimination. researchgate.netnih.gov This provides direct evidence for the proposed mechanistic pathways.
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. researchgate.net Computational studies can map out the entire energy profile of the catalytic cycle, identify transition states, and explain the origins of selectivity. researchgate.netweizmann.ac.il By modeling different ligand-substrate combinations, DFT can predict which APhos variants will be most effective for a given transformation, thereby guiding synthetic efforts. researchgate.net
These combined experimental and computational studies will provide a detailed, molecular-level picture of how this compound functions, revealing subtle ligand-metal interactions and the factors that govern catalyst efficiency and longevity. nih.govrsc.org
Integration with Flow Chemistry and Continuous Processing
The transition from traditional batch chemistry to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. d-nb.infonih.gov this compound, with its high thermal stability and reactivity, is an excellent candidate for integration into continuous flow systems.
Future research in this domain will focus on:
Homogeneous Flow Catalysis: Developing flow reactor setups where this compound and substrates are mixed in a continuous stream. This approach allows for precise control over reaction time, temperature, and stoichiometry, often leading to higher yields and purities compared to batch processes. nih.gov The coupling of high-throughput screening with flow chemistry can rapidly identify optimal conditions for reactions like the Negishi coupling. acs.org
Immobilization and Heterogeneous Catalysis: To facilitate catalyst separation and recycling—a key aspect of green chemistry and industrial efficiency—researchers are developing methods to immobilize this compound onto solid supports. These supported catalysts can be packed into columns or cartridges within a flow reactor, allowing the product stream to flow through while the expensive palladium catalyst is retained for continuous reuse.
Multi-step Continuous Synthesis: The ultimate goal is to integrate this compound-catalyzed reactions into multi-step continuous sequences for the synthesis of complex molecules like active pharmaceutical ingredients (APIs). nih.govresearchgate.netalmacgroup.com This "synthesis on-demand" approach can significantly shorten production times and reduce the footprint of chemical manufacturing plants.
Emerging Applications in Interdisciplinary Fields
The utility of this compound is not limited to traditional organic synthesis. Its ability to efficiently construct complex molecular architectures opens up new possibilities in a variety of interdisciplinary fields.
Materials Science: this compound is being explored as a tool for the synthesis of novel organic electronic materials, such as conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemscene.com The precise control over C-C and C-N bond formation afforded by the catalyst is essential for creating well-defined polymeric structures with tailored electronic properties. chemscene.com
Medicinal Chemistry and Drug Discovery: In the pharmaceutical industry, this compound is a valuable tool for the rapid synthesis of compound libraries for high-throughput screening. acs.org Its reliability and broad substrate scope allow medicinal chemists to quickly assemble diverse molecular scaffolds to identify new drug candidates. It is particularly useful for late-stage functionalization, where a complex core molecule is modified in the final steps of a synthesis. acs.org
Chemical Biology: The catalyst can be used to synthesize custom-designed molecular probes and labels for studying biological processes. For example, it can facilitate the attachment of fluorescent tags or biotin labels to biomolecules, enabling their visualization and tracking within living cells.
As researchers in these diverse fields become more familiar with the capabilities of advanced catalysts like this compound, new and innovative applications are certain to emerge.
Q & A
Q. What experimental designs evaluate ligand decomposition pathways under high-temperature conditions?
- Methodological Answer : Use accelerated aging studies with thermogravimetric analysis (TGA) to monitor mass loss. Couple this with high-temperature NMR or in situ Raman spectroscopy to detect decomposition intermediates. Compare stability across ligand derivatives (e.g., electron-rich vs. electron-poor substituents) .
Methodological Frameworks for Research Design
- Formulating Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with catalytic innovation gaps .
- Data Analysis : Use mixed-effects models to account for batch-to-batch variability in palladium sources .
- Literature Review : Prioritize studies reporting TOF, turnover number (TON), and substrate scope to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
